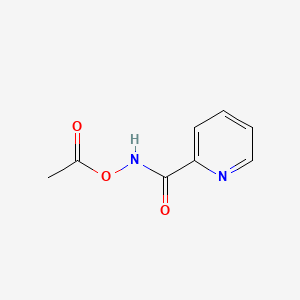
Hydroxylamine, O-acetyl-N-picolinoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine, O-acetyl-N-picolinoyl- is a chemical compound with the molecular formula C8H8N2O3 It is a derivative of hydroxylamine, where the hydroxyl group is acetylated and the nitrogen is picolinoylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, O-acetyl-N-picolinoyl- typically involves the O-derivatization of hydroxylamines. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another approach involves the Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides, which offers short reaction times and broad substrate scope .
Industrial Production Methods
Industrial production methods for Hydroxylamine, O-acetyl-N-picolinoyl- are not well-documented in the literature. the general principles of hydroxylamine derivatization and the use of catalytic processes suggest that scalable methods could be developed based on the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, O-acetyl-N-picolinoyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes and other derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly O-alkylation and O-arylation.
Common Reagents and Conditions
Common reagents used in the reactions of Hydroxylamine, O-acetyl-N-picolinoyl- include:
Aryl chlorides, bromides, and iodides: for O-arylation.
Methanesulfonates: for O-alkylation.
Acids and bases: to facilitate various transformations.
Major Products Formed
The major products formed from the reactions of Hydroxylamine, O-acetyl-N-picolinoyl- include oximes, amines, and substituted hydroxylamines .
Scientific Research Applications
Hydroxylamine, O-acetyl-N-picolinoyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of oxime ethers and benzofurans.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hydroxylamine, O-acetyl-N-picolinoyl- involves its reactivity as a nucleophile and its ability to form stable intermediates. The compound can undergo rearrangements, such as the Beckmann rearrangement, where the oxime oxygen is converted to a good leaving group, followed by an alkyl or hydride shift . This results in the formation of amides or nitriles, depending on the starting material .
Comparison with Similar Compounds
Hydroxylamine, O-acetyl-N-picolinoyl- can be compared with other hydroxylamine derivatives, such as:
- N-Hydroxyphthalimide
- N-Hydroxysuccinimide
- Hydroxylamine-O-sulfonic acid
These compounds share similar reactivity patterns but differ in their specific substituents and applications
Properties
CAS No. |
89970-83-2 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(pyridine-2-carbonylamino) acetate |
InChI |
InChI=1S/C8H8N2O3/c1-6(11)13-10-8(12)7-4-2-3-5-9-7/h2-5H,1H3,(H,10,12) |
InChI Key |
ZFYHQFMLKMOTOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



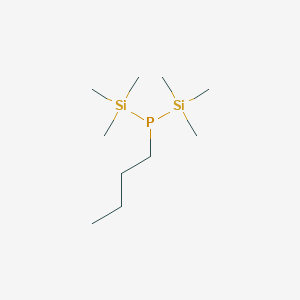
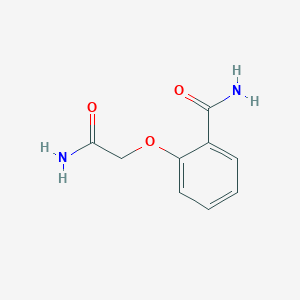
![1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14394375.png)
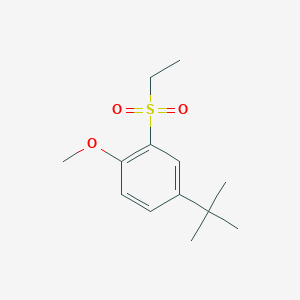

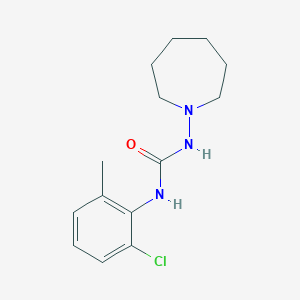
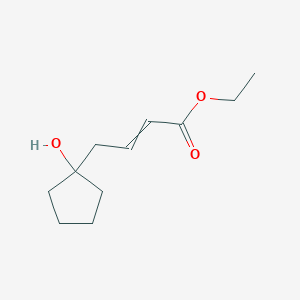

![5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14394415.png)
![Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14394422.png)
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide](/img/structure/B14394424.png)
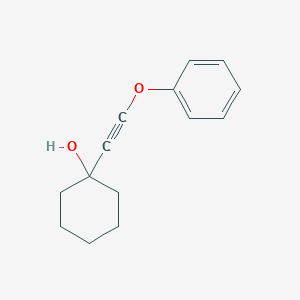
![5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline](/img/structure/B14394439.png)
